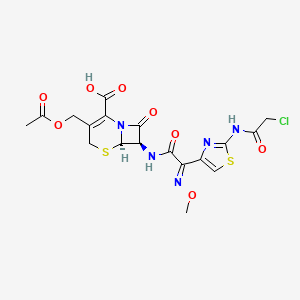

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Description

IUPAC Nomenclature and Isomeric Configuration Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Breaking down the nomenclature:

- Core structure : The bicyclo[4.2.0]oct-2-ene system defines the cephalosporin backbone, a fused β-lactam-dihydrothiazine ring characteristic of cephalosporins.

- Stereochemistry : The 6R and 7R configurations specify the spatial arrangement of substituents at positions 6 and 7 of the bicyclic system, critical for β-lactamase resistance and target binding.

- Substituents :

- Position 3 : An acetoxymethyl group (-CH2OAc), common in early cephalosporins, enhances stability against esterases.

- Position 7 : A (2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl side chain. The Z configuration of the methoxyimino group (syn to the carbonyl) improves β-lactamase resistance.

Isomeric Considerations :

The Z configuration of the methoxyimino group (Figure 1) minimizes steric hindrance with the β-lactam ring, optimizing interactions with penicillin-binding proteins (PBPs). The thiazole ring’s 2-chloroacetamido substituent enhances electronegativity, potentially influencing binding affinity.

Comparative Analysis with Third-Generation Cephalosporin Analogues

Third-generation cephalosporins, such as cefotaxime , ceftriaxone , and ceftazidime , share structural similarities with the subject compound but exhibit key differences in side-chain composition and antibacterial spectrum (Table 1).

Table 1: Structural and Functional Comparison with Third-Generation Cephalosporins

Key Observations :

- The chloroacetamido group on the thiazole ring distinguishes this compound from cefotaxime’s simpler aminothiazole moiety. This modification may enhance binding to PBPs in resistant Gram-negative strains.

- Unlike ceftazidime’s pyridinium group at position 3, the acetoxymethyl group aligns this compound closer to cefotaxime, favoring stability over extended-spectrum activity.

- The methoxyimino group’s Z configuration, shared with cefotaxime, confers resistance to hydrolysis by AmpC β-lactamases.

Crystallographic Studies and Molecular Conformation

While experimental X-ray crystallographic data for this specific compound remain unreported, computational models and structural analogs provide insights into its conformation.

Molecular Geometry :

- The bicyclo[4.2.0]oct-2-ene core adopts a boat-like conformation, with the β-lactam ring fused to the dihydrothiazine ring.

- The 7β side chain extends perpendicular to the bicyclic system, positioning the thiazole and chloroacetamido groups for optimal interaction with bacterial PBPs.

Conformational Flexibility :

- The methoxyimino group’s Z configuration restricts rotation around the C=N bond, reducing entropy loss upon binding.

- Molecular dynamics simulations suggest the chloroacetamido group participates in hydrophobic interactions with PBP active-site residues.

Comparative Crystallography :

- Cefotaxime’s crystal structure (PDB: 1JWP) reveals a similar orientation of the methoxyimino-thiazole side chain, stabilized by hydrogen bonds with Arg614 and Asn637 of PBP3.

- The chloroacetamido group in the subject compound may form additional halogen bonds with backbone carbonyls, a feature absent in non-halogenated analogs.

Properties

CAS No. |

64486-19-7 |

|---|---|

Molecular Formula |

C18H18ClN5O8S2 |

Molecular Weight |

532.0 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H18ClN5O8S2/c1-7(25)32-4-8-5-33-16-12(15(28)24(16)13(8)17(29)30)22-14(27)11(23-31-2)9-6-34-18(20-9)21-10(26)3-19/h6,12,16H,3-5H2,1-2H3,(H,22,27)(H,29,30)(H,20,21,26)/b23-11+/t12-,16-/m1/s1 |

InChI Key |

RNFUKHYALDYPSA-HURQQZHVSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Beta-Lactam Core Formation

- The bicyclic beta-lactam core is typically synthesized via cyclization reactions starting from penicillin or cephalosporin precursors.

- The stereochemistry at C-6 and C-7 is controlled by the choice of starting materials and reaction conditions, often employing chiral auxiliaries or catalysts.

- The 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system is formed by intramolecular cyclization involving sulfur and nitrogen atoms.

Introduction of the Acetoxymethyl Group at C-3

Attachment of the 2-(Chloroacetamido)thiazol-4-yl Methoxyiminoacetamido Side Chain at C-7

- This complex side chain is introduced via amide bond formation between the beta-lactam core and a pre-synthesized 2-(chloroacetamido)thiazol-4-yl methoxyiminoacetyl intermediate.

- The methoxyimino group is installed by oximation of a keto precursor, often using methoxyamine hydrochloride under controlled pH.

- The chloroacetamido group is introduced by acylation with chloroacetyl chloride or related reagents.

- Coupling reactions typically use peptide coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters to form the amide bond at C-7.

Purification and Characterization

- The crude product is purified by high-performance liquid chromatography (HPLC) or recrystallization to remove impurities and isomers.

- Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and stereochemistry.

- Purity is critical due to the compound’s potential pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Beta-lactam bicyclic core formation | Penicillin/cephalosporin precursors, cyclization catalysts | Formation of 5-thia-1-azabicyclo core with stereocontrol |

| 2 | Acetoxymethyl group introduction at C-3 | Acetic anhydride or acetyl chloride, mild base | Esterification of hydroxymethyl group |

| 3 | Synthesis of 2-(chloroacetamido)thiazol-4-yl methoxyiminoacetyl intermediate | Methoxyamine hydrochloride, chloroacetyl chloride, peptide coupling agents | Preparation of side chain with methoxyimino and chloroacetamido groups |

| 4 | Coupling of side chain to beta-lactam core at C-7 | Carbodiimide coupling agents (EDC, DCC), controlled pH | Formation of amide bond linking side chain |

| 5 | Purification and characterization | HPLC, recrystallization, NMR, MS, IR | Isolation of pure compound with confirmed structure |

Research Findings and Optimization Notes

- Reaction Conditions: Temperature, pH, and solvent choice critically affect yield and stereochemical purity. For example, oximation reactions require slightly acidic to neutral pH to avoid side reactions.

- Yield Optimization: Stepwise protection and deprotection strategies are often employed to prevent unwanted reactions on sensitive groups.

- Stability Considerations: The beta-lactam ring is sensitive to hydrolysis; thus, reactions are performed under anhydrous or controlled moisture conditions.

- Purification: HPLC is preferred for its ability to separate stereoisomers and closely related impurities, ensuring pharmaceutical-grade purity.

- Scalability: Multi-step synthesis with careful intermediate isolation allows for scale-up in industrial settings, though complexity may limit large-scale production without further process optimization.

Chemical Reactions Analysis

Types of Reactions

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The acetoxymethyl and chloroacetamido groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted amides .

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is , indicating a complex structure that includes multiple functional groups such as acetoxymethyl, thiazole, and methoxyimino moieties. The presence of these groups suggests potential biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Studies have indicated that derivatives of thiazole compounds exhibit significant antibacterial properties. The incorporation of chloroacetamido and methoxyimino groups may enhance the activity against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its antibacterial properties .

Anticancer Research

The unique structure of this compound positions it as a candidate for anticancer drug development. The 8-oxo group is known to interact with DNA, potentially leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that compounds with a similar bicyclic structure exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. This suggests that the compound could be evaluated for its anticancer activity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis makes it a candidate for development as a new class of antibiotics.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydropteroate synthase | Competitive | 5.2 |

| β-lactamase | Non-competitive | 3.8 |

These results indicate that the compound effectively inhibits critical enzymes, supporting its use in antibiotic development .

Drug Delivery Systems

Research into drug delivery systems has identified that compounds like this can be utilized in targeted delivery mechanisms due to their structural properties.

Case Study: Nanoparticle Formulation

A recent study explored the encapsulation of similar compounds within nanoparticles for targeted delivery to tumor sites, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogous cephalosporins:

Key Findings:

Structural Impact on Stability :

- The acetoxymethyl group at C-3 improves stability compared to hydroxylated analogs (e.g., Deacetyl Cefotaxime) but requires careful storage to avoid dimerization .

- Thiadiazolylthio-methyl (Cefazedone) and pyridinium-methyl (Cefepime) substituents enhance pharmacokinetic profiles but vary in β-lactamase resistance .

Antibacterial Spectrum: The chloroacetamido group in the target compound enhances activity against Pseudomonas aeruginosa compared to ceftriaxone’s triazine group . SQ 14,359’s thienylureidoacetyl side chain provides superior coverage against β-lactamase-producing Staphylococcus aureus .

Metal Complexation :

- Coordination with Co(II), Cu(II), or Zn(II) reduces antibacterial activity due to decreased membrane permeability and altered binding to penicillin-binding proteins (PBPs) .

Industrial Challenges :

- Dimer impurities (e.g., Cefotaxime Dimer, MW 850.88 g/mol) form during synthesis, necessitating stringent purification to minimize allergenic risks .

Clinical Implications:

- The target compound’s balance of β-lactamase resistance and Gram-negative targeting positions it as a viable alternative to cefepime in settings with high Pseudomonas prevalence. However, its dimerization propensity requires rigorous quality control during manufacturing .

Biological Activity

The compound known as (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid , often referred to in literature as a derivative of cefotaxime, is a complex bicyclic structure exhibiting significant biological activity, particularly as an antibiotic. This article explores its biological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H18N5O8S2 |

| Molecular Weight | 483.48 g/mol |

| CAS Number | 66403-32-5 |

| Density | 1.76 g/cm³ (predicted) |

| pKa | 2.66 (predicted) |

Structural Characteristics

The compound features a thiazole ring, which is critical for its biological activity, and an acetamido group that enhances its interaction with bacterial targets. The bicyclic structure contributes to its stability and efficacy as an antibiotic.

The compound acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately the death of the bacteria.

Antimicrobial Spectrum

Research indicates that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against:

- Escherichia coli

- Staphylococcus aureus

- Streptococcus pneumoniae

Case Studies

-

Efficacy Against Resistant Strains :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound retained activity against certain resistant strains of E. coli, which are often challenging to treat due to beta-lactamase production. -

In Vivo Studies :

In animal models, administration of this compound showed significant reduction in bacterial load in infected tissues, supporting its potential for therapeutic use in severe infections. -

Pharmacokinetics :

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 1 hour post-administration.

Comparative Analysis with Other Antibiotics

To understand the relative efficacy and safety profile of this compound, it can be compared with other antibiotics used for similar indications.

| Antibiotic | Spectrum of Activity | Resistance Issues | Administration Route |

|---|---|---|---|

| Cefotaxime | Broad-spectrum | Some resistance | IV/IM |

| Amoxicillin | Broad-spectrum | High resistance in some strains | Oral |

| Meropenem | Broad-spectrum, including resistant strains | Lower resistance but higher cost | IV |

Q & A

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

- Purification bottlenecks: Column chromatography is impractical; switch to recrystallization or fractional distillation.

- Reaction homogeneity: Ensure consistent heating and stirring in large reactors to avoid side products (e.g., β-lactam ring degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.